molecular formula C13H9ClFNO3S B4181289 methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B4181289
M. Wt: 313.73 g/mol
InChI Key: MDMLHZIQXLFOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a benzoyl group substituted with chlorine and fluorine, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2-chloro-6-fluorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-amino-2-thiophenecarboxylic acid in the presence of a base such as triethylamine (TEA) to form the amide intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The benzoyl group, substituted with chlorine and fluorine, can enhance binding affinity and specificity to these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.

    Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate: Lacks the chlorine substitution, potentially altering its properties.

    Methyl 3-[(2-chloro-6-methylbenzoyl)amino]-2-thiophenecarboxylate: Substituted with a methyl group instead of fluorine, which can influence its steric and electronic properties.

Uniqueness

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both chlorine and fluorine substitutions on the benzoyl group, which can significantly impact its chemical reactivity, stability, and biological activity. These substitutions can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 3-[(2-chloro-6-fluorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3S/c1-19-13(18)11-9(5-6-20-11)16-12(17)10-7(14)3-2-4-8(10)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLHZIQXLFOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.